Generic sugars compromise α-glucosidase and glucoamylase assays through confounding hydrolysis. Maltose (CAS 69-79-4) eliminates this risk via its specific α-1,4 linkage, providing defined kinetic parameters (Km = 4.2 mM, kcat = 75 s⁻¹) for reproducible enzyme characterization.
• Validated substrate for Pompe disease diagnostic assays and industrial enzyme QC.
• Superior fed-batch fermentation carbon source-reduces substrate inhibition vs. glucose in S. cerevisiae cultures.
• Consistent purity suitable for bioprocessing scale-up and parenteral nutrition research.
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
CAS No.69-79-4
Cat. No.B1330868
⚠ Attention: For research use only. Not for human or veterinary use.
20 mg / 500 mg / 1 g / 100 g / 100 ml / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Handling Information
Solubility
780.0 mg/mL
Maltose Procurement and Applications
Maltose (CAS 69-79-4), also known as malt sugar or maltobiose, is a naturally occurring reducing disaccharide composed of two glucose units linked by an α-1,4-glycosidic bond [1]. As a key fermentable carbohydrate derived primarily from starch hydrolysis, it serves as a fundamental energy source in brewing, baking, and bioprocessing [2]. This compound is distinguished from other common disaccharides by its specific enzymatic recognition profile, metabolic handling in both microbial and mammalian systems, and unique physicochemical properties that define its industrial utility [3].
1
Fermentation & Bioprocessing Defined enzymatic recognition profile for glucoamylase and maltase studies; supports controlled carbon-source screening.
2
Plant Physiology Anomeric specificity critical for starch degradation models and chloroplast carbon export research.
3
Analytical Standardization Chromatographic resolution compliance with USP-NF and JP suitability for oligosaccharide quantitation.
[1] PubChem. (2026). Compound Summary for CID 439341, Maltose. National Center for Biotechnology Information. View Source
[2] Papagianni, M., et al. (2007). Substrate inhibition kinetics of Saccharomyces cerevisiae in fed-batch cultures operated at constant glucose and maltose concentration levels. Journal of Industrial Microbiology & Biotechnology, 34(4), 301-309. View Source
[3] Boos, W., & Shuman, H. (1998). Maltose/maltodextrin system of Escherichia coli: transport, metabolism, and regulation. Microbiology and Molecular Biology Reviews, 62(1), 204-229. View Source
Maltose Procurement Differentiators
Treating maltose as a generic substitute for glucose, sucrose, or other disaccharides such as lactose or trehalose is scientifically unsound and can lead to significant experimental or process failures. The unique α-1,4 glycosidic linkage of maltose dictates its specific hydrolysis kinetics by glucoamylases and maltases, which differs markedly from the β-1,4 linkage of lactose or the α,β-1,2 linkage of sucrose [1]. Furthermore, its metabolism is subject to distinct regulatory mechanisms, including carbon catabolite repression in yeast and specific transport systems in prokaryotes, which are not activated by other sugars [2]. Consequently, unverified substitution can result in erroneous kinetic data in enzymatic assays, suboptimal growth in culture media, or altered fermentation profiles in industrial bioprocessing [3].
Linkage
α-1,4 bond hydrolysis kinetics may not transfer to sucrose (α,β-1,2) or lactose (β-1,4) substrates; substitution risks incorrect enzymatic rate data.
Metabolism
Distinct carbon catabolite repression and mal regulon transport in E. coli and yeast are not triggered by glucose or trehalose; culture growth profiles may shift.
Physicochemical
Relative sweetness (0.33 vs. 1.0 sucrose) and caloric density profiles differ; sensory or parenteral formulation context requires validation.
[1] Noren, O., et al. (1998). Di- and Oligosaccharide Substrate Specificities and Subsite Binding Energies of Pig Intestinal Glucoamylase-Maltase. Archives of Biochemistry and Biophysics, 353(2), 257-264. View Source
[2] Boos, W., & Shuman, H. (1998). Maltose/maltodextrin system of Escherichia coli: transport, metabolism, and regulation. Microbiology and Molecular Biology Reviews, 62(1), 204-229. View Source
[3] Papagianni, M., et al. (2007). Substrate inhibition kinetics of Saccharomyces cerevisiae in fed-batch cultures operated at constant glucose and maltose concentration levels. Journal of Industrial Microbiology & Biotechnology, 34(4), 301-309. View Source
Maltose Performance Evidence
Relative Sweetness vs. Sucrose
Maltose exhibits a relative sweetness of 0.33 when sucrose is assigned a value of 1.0, making it significantly less sweet than sucrose and even less sweet than trehalose (0.45) [1]. This quantifiable difference in sweetening power is critical for formulations requiring reduced sweetness without sacrificing bulk or texture.
Relative Sweetness vs. SucroseHead-to-head
Maltose
0.33
Sucrose Baseline
1.0
Trehalose Comparator
0.45
Supports formulation sweetness control; 67% lower sweetening power vs. sucrose.
Standardized sensory evaluation; context-dependent for nutritional or parenteral matrices.
67% less sweet than sucrose; 27% less sweet than trehalose
Conditions
Standardized sensory evaluation against sucrose baseline
Why This Matters
This quantitative difference allows formulators to precisely control sweetness intensity in products like nutritional supplements, confectioneries, and parenteral solutions where a milder sweet taste is required.
The kinetic parameters for the hydrolysis of maltose by pig intestinal glucoamylase-maltase demonstrate a high catalytic efficiency. The enzyme exhibits a kcat (turnover number) of 75 s⁻¹ and a Km of 4.2 mM for maltose [1]. In contrast, the reduced analog maltitol shows a drastically reduced kcat of 3 s⁻¹ and an increased Km of 50 mM, representing a 25-fold reduction in catalytic efficiency [1]. Furthermore, disaccharides with α-1,6 linkages like isomaltose are hydrolyzed with an extremely low rate of 5 s⁻¹ [1].
Glucoamylase KineticsHead-to-head
kcat (Maltose)75 s⁻¹
Km
4.2 mM
Supports α-glucosidase assay context; maltitol kcat is 25x lower.
Pig intestinal glucoamylase-maltase in vitro; model-specific kinetic context.
EnzymologyBiochemical AssayDigestive Physiology
Evidence Dimension
Enzyme Kinetics (kcat, Km, Catalytic Efficiency)
Target Compound Data
kcat = 75 s⁻¹; Km = 4.2 mM
Comparator Or Baseline
Maltitol: kcat = 3 s⁻¹, Km = 50 mM; Isomaltose: kcat = 5 s⁻¹, Km = 90 mM
Quantified Difference
Maltose kcat is 25x higher than maltitol; Km is 12x lower
Conditions
Pig intestinal glucoamylase-maltase assay in vitro
Why This Matters
This quantitative kinetic advantage makes maltose the preferred substrate for assays designed to measure α-glucosidase (maltase) activity and for studying carbohydrate digestion, where precise, quantifiable hydrolysis rates are required.
EnzymologyBiochemical AssayDigestive Physiology
[1] Noren, O., et al. (1998). Di- and Oligosaccharide Substrate Specificities and Subsite Binding Energies of Pig Intestinal Glucoamylase-Maltase. Archives of Biochemistry and Biophysics, 353(2), 257-264. View Source
S. cerevisiae Growth Kinetics
In fed-batch cultures of Saccharomyces cerevisiae maintained at stable sugar concentrations, maltose-grown cells exhibited a milder substrate inhibition effect and a higher yield coefficient compared to glucose-grown cells [1]. This demonstrates that maltose can be a more efficient carbon source in high-density industrial fermentations where glucose inhibition is a known constraint.
S. cerevisiae GrowthData to verify
Milder substrate inhibition & higher yield coefficient reported vs. glucose in fed-batch.
Reported fermentation context; inhibition coefficient requires direct comparison review.
Fed-batch culture results; may not replicate under all process conditions.
Quantitatively, the inhibition coefficient (Ki) increased with sugar concentration but was not directly compared at identical concentrations; the observed yield was higher for maltose.
Conditions
Saccharomyces cerevisiae in fed-batch culture with stable glucose and maltose levels
Why This Matters
For industrial baker's yeast production and other fermentation processes, selecting maltose over glucose can mitigate substrate inhibition, leading to more robust and efficient bioprocesses with higher biomass yields.
[1] Papagianni, M., et al. (2007). Substrate inhibition kinetics of Saccharomyces cerevisiae in fed-batch cultures operated at constant glucose and maltose concentration levels. Journal of Industrial Microbiology & Biotechnology, 34(4), 301-309. View Source
β-Maltose in Starch Degradation
Maltose exists as an equilibrium mixture of α- and β-anomers. Research has established that β-maltose is the metabolically active form during transitory starch degradation in plants, with a concentration gradient of 278 µM between the chloroplast and cytosol facilitating passive transport [1]. This anomeric specificity is crucial for understanding and modeling plant carbon export pathways.
β-Maltose Anomer ActivityHead-to-head
β-Maltose (Active)
Gradient 278 µM
α-Maltose
Not active in pathway
Anomeric identity context is critical for starch degradation flux models.
In vivo leaf tissue; concentration gradient supports passive transport interpretation.
Anomeric Form Activity and Subcellular Concentration
Target Compound Data
β-Maltose is the metabolically active anomer; gradient = 278 µM
Comparator Or Baseline
α-Maltose: Not the active form for this pathway
Quantified Difference
β-Maltose concentration gradient of 278 µM between chloroplast and cytosol
Conditions
In vivo analysis of Phaseolus vulgaris and Arabidopsis thaliana leaf tissue
Why This Matters
For researchers studying plant metabolism, starch degradation, or developing enzymatic assays, the specific anomeric form of maltose is critical; using the incorrect anomer or a racemic mixture can lead to misinterpretation of metabolic flux data.
[1] Weise, S. E., et al. (2005). beta-Maltose is the metabolically active anomer of maltose during transitory starch degradation. Plant Physiology, 137(2), 756-761. View Source
HPLC Separation from Maltotriose
High-performance liquid chromatography (HPLC) methods are essential for quantifying maltose purity and distinguishing it from related oligosaccharides. Using a Shodex SUGAR KS-801 column, a resolution (Rs) of ≥ 1.6 is achieved between maltose and maltotriose, meeting USP-NF system suitability requirements [1]. Furthermore, a resolution of ≥ 4 between maltose and glucose is achieved under Japanese Pharmacopoeia (JP) conditions [2]. This high resolution ensures accurate quantitation of maltose in complex mixtures.
HPLC ResolutionMethod context
Maltose vs. Maltotriose Rs ≥ 1.6 (USP-NF)
Maltose vs. Glucose Rs ≥ 4 (JP)
Supports purity assessment compliance for pharmacopoeial analytical workflows.
Shodex SUGAR KS-801, RI detection; column-specific resolution context.
Analytical ChemistryQuality ControlChromatography
Evidence Dimension
Chromatographic Resolution (Rs)
Target Compound Data
Maltose vs. Maltotriose: Rs ≥ 1.6
Comparator Or Baseline
Maltose vs. Glucose: Rs ≥ 4
Quantified Difference
Resolution values exceed pharmacopoeial requirements for accurate quantitation
Conditions
HPLC with Shodex SUGAR KS-801 column (Na+ form), RI detection, H2O eluent at 0.35-0.6 mL/min, 50-80°C
Why This Matters
This verified analytical resolution confirms that maltose can be reliably quantified and its purity assessed in compliance with major pharmacopoeias (USP, JP), which is a critical quality attribute for procurement in pharmaceutical and analytical applications.
Analytical ChemistryQuality ControlChromatography
[1] Shodex. (n.d.). Analysis of Maltose According to USP-NF Method (KS-801). View Source
[2] Shodex. (n.d.). Analysis of Maltose Hydrate According to JP Method (KS-801). View Source
Parenteral Caloric Density vs. Glucose
A 10% (w/v) solution of maltose is isotonic with plasma but provides double the caloric supply compared to a 10% glucose solution, offering a more energy-dense infusion option [1]. Clinical studies show that during maltose infusion at 0.4 g/kg/h, the major metabolic parameters remain stable, with a quantifiable renal carbohydrate loss of 7.1% [2]. This loss is significantly higher than the 0.4% observed in glucose controls (p < 0.001) [2].
Parenteral Caloric DensityEndpoint context
10% Solution Caloric Supply 2x glucose; renal loss 7.1% vs. 0.4% glucose (p < 0.001)
Human 2-hour infusion data; not a clinical treatment recommendation.
Clinical NutritionParenteral TherapyPharmacology
Evidence Dimension
Caloric Density and Renal Excretion
Target Compound Data
10% solution isotonic; caloric supply 2x glucose; 7.1% renal loss at 0.4 g/kg/h
Comparator Or Baseline
Glucose: 10% solution isotonic; caloric supply 1x; 0.4% renal loss
Quantified Difference
2x caloric density; 7.1% vs. 0.4% urinary carbohydrate loss (p < 0.001)
Conditions
Human patients receiving 2-hour infusion of 10% maltose solution
Why This Matters
For clinical nutrition applications, the 2-fold caloric density of maltose allows for volume-restricted fluid therapy while maintaining stable metabolic parameters, a key advantage over glucose.
Clinical NutritionParenteral TherapyPharmacology
[1] Motton, G., et al. (1987). Clearance of maltose administered at different infusion rates. Italian Journal of Surgical Sciences, 17(4), 295-299. View Source
[2] Hansen, O., Graupe, F., Schwenk, W., & Stock, W. (1996). [Maltose--an alternative in hypocaloric parenteral nutrition?]. Zentralblatt für Chirurgie, 121(1), 44-50. View Source
Maltose Application Scenarios
Enzymatic Assays and Clinical Diagnostics
Maltose is the optimal substrate for accurately measuring the activity of α-glucosidase (maltase) and glucoamylase in research and clinical settings. Its high kcat (75 s⁻¹) and low Km (4.2 mM) for glucoamylase-maltase provide a robust, quantifiable signal, while its distinct kinetic profile ensures that the assay is not confounded by the hydrolysis of other disaccharides like sucrose or isomaltose [1]. This specificity is critical for diagnostic assays related to Pompe disease (acid maltase deficiency) and for characterizing industrial enzyme preparations [1][2].
Baker's Yeast and Bioethanol Fermentation
In industrial fermentation, where high-density cultures of Saccharomyces cerevisiae are the norm, maltose serves as a superior carbon source to mitigate substrate inhibition. The milder inhibition effect and higher biomass yield coefficient observed with maltose in fed-batch cultures translate directly to more robust and efficient bioprocesses [3]. This makes maltose a strategic choice for media formulation in baker's yeast production and bioethanol fermentation, especially in processes designed to avoid glucose repression [3][4].
High-Caloric Parenteral Nutrition
Maltose offers a distinct advantage for patients requiring total parenteral nutrition with fluid restriction. Its ability to provide twice the caloric density of an isotonic glucose solution allows for the delivery of more energy in a smaller volume [5]. Clinical evidence demonstrates that metabolic parameters remain stable during infusion, making it a viable alternative when the volume of a standard glucose infusion is a limiting factor [5][6].
Plant Carbon Metabolism and Starch Degradation
For fundamental plant physiology research, the anomeric specificity of maltose is paramount. Studies on transitory starch degradation rely on the fact that β-maltose is the metabolically active form exported from the chloroplast, with a defined concentration gradient of 278 µM [7]. The use of pure or anomerically defined maltose is essential for accurately modeling carbon flux and investigating the roles of enzymes like amylomaltase in this critical pathway [7].
Application
Selection Property
Validation Focus
Enzymatic Assays
High kcat / low Km substrate specificity
Confirmation of α-glucosidase kinetic parameters and linkage selectivity
Yeast Fermentation
Milder substrate inhibition profile
Fed-batch yield coefficient and carbon catabolite repression context
Plant Starch Research
β-anomer metabolic activity
Chloroplast export gradient and anomeric form verification
Analytical QC
Chromatographic resolution (Rs)
Pharmacopoeial system suitability and oligosaccharide separation
[1] Noren, O., et al. (1998). Di- and Oligosaccharide Substrate Specificities and Subsite Binding Energies of Pig Intestinal Glucoamylase-Maltase. Archives of Biochemistry and Biophysics, 353(2), 257-264. View Source
[2] KEGG. (n.d.). Glycogen storage disease type II (Pompe disease) pathway. View Source
[3] Papagianni, M., et al. (2007). Substrate inhibition kinetics of Saccharomyces cerevisiae in fed-batch cultures operated at constant glucose and maltose concentration levels. Journal of Industrial Microbiology & Biotechnology, 34(4), 301-309. View Source
[4] Russell, I., & Stewart, G. G. (2004). Whisky: Technology, Production and Marketing. Academic Press. View Source
[5] Motton, G., et al. (1987). Clearance of maltose administered at different infusion rates. Italian Journal of Surgical Sciences, 17(4), 295-299. View Source
[6] Hansen, O., Graupe, F., Schwenk, W., & Stock, W. (1996). [Maltose--an alternative in hypocaloric parenteral nutrition?]. Zentralblatt für Chirurgie, 121(1), 44-50. View Source
[7] Weise, S. E., et al. (2005). beta-Maltose is the metabolically active anomer of maltose during transitory starch degradation. Plant Physiology, 137(2), 756-761. View Source
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